molecular formula C17H17NO5 B5519668 methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate

Cat. No.: B5519668
M. Wt: 315.32 g/mol
InChI Key: AZCMBGBPIXYNSG-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups and an amino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit protein kinases, affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethoxybenzoate
  • 3,5-Dimethoxybenzamide
  • Methyl 3-aminobenzoate

Uniqueness

Methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-8-12(9-15(10-14)22-2)16(19)18-13-6-4-5-11(7-13)17(20)23-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCMBGBPIXYNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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